An In-depth Technical Guide to 3-(2-Furyl)benzonitrile (CAS 112598-77-3)
An In-depth Technical Guide to 3-(2-Furyl)benzonitrile (CAS 112598-77-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the heterocyclic compound 3-(2-Furyl)benzonitrile. Due to the limited availability of in-depth experimental studies on this specific molecule in publicly accessible literature, this guide consolidates available data on the compound itself, alongside established methodologies for its synthesis and the known biological relevance of its structural motifs.
Core Properties and Physicochemical Data
3-(2-Furyl)benzonitrile is a biaryl compound featuring a central benzene ring substituted with a nitrile group at the 3-position and a furan ring at the 2-position. The nitrile group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the furan ring introduces a five-membered aromatic heterocycle, a common scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of 3-(2-Furyl)benzonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 112598-77-3 | Commercial Suppliers |
| Molecular Formula | C₁₁H₇NO | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Physical Form | Liquid | Predicted |
| Boiling Point | 295.2 ± 23.0 °C | Predicted |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
Synthesis and Experimental Protocols
The primary and most industrially scalable method for the synthesis of 3-(2-Furyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction involves the coupling of 3-bromobenzonitrile with 2-furylboronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling for synthesizing 3-(2-Furyl)benzonitrile.
Detailed Experimental Protocol (General Method)
The following is a representative, general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of 3-(2-Furyl)benzonitrile. Researchers should optimize conditions such as catalyst, ligand, base, solvent, and temperature for best results.
Materials:
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3-Bromobenzonitrile (1.0 equiv)
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2-Furylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., Potassium carbonate, K₂CO₃, 2.0-3.0 equiv)
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Solvent system (e.g., Toluene/Ethanol/Water or DME/Water)
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Inert gas (Nitrogen or Argon)
Procedure:
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To a Schlenk flask, add 3-bromobenzonitrile, 2-furylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
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Add the palladium catalyst to the flask under the inert atmosphere.
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Add the degassed solvent system to the flask via syringe.
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Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure 3-(2-Furyl)benzonitrile.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
|---|---|
| ¹H NMR | Signals in the aromatic region (approx. 6.5-8.0 ppm). The furan protons would appear as distinct multiplets, with the proton adjacent to the oxygen being the most deshielded. The benzonitrile protons would also appear as a complex multiplet pattern. |
| ¹³C NMR | Signals for the nitrile carbon (approx. 118-120 ppm), the quaternary carbon of the benzonitrile ring attached to the nitrile (approx. 112-115 ppm), and multiple signals in the aromatic region (approx. 110-150 ppm) for the remaining carbons of the furan and benzene rings. |
| FT-IR (cm⁻¹) | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. C-H stretching for aromatic rings above 3000 cm⁻¹. C=C stretching bands in the 1450-1600 cm⁻¹ region. C-O-C stretching from the furan ring around 1000-1300 cm⁻¹. |
| Mass Spec. (EI) | A molecular ion (M⁺) peak at m/z = 169. |
Reactivity and Potential Applications in Drug Discovery
The 3-(2-Furyl)benzonitrile scaffold combines two moieties of significant interest in medicinal chemistry.
The Benzonitrile Motif
The benzonitrile group is a common feature in many pharmaceuticals. The nitrile can act as a bioisostere for other functional groups and is often involved in key binding interactions with biological targets, such as hydrogen bonding.[2] Benzonitrile derivatives have been explored as inhibitors of various enzymes and receptors. For instance, derivatives have shown promise as PD-1/PD-L1 inhibitors for cancer immunotherapy and as PET radiotracers for imaging receptors in the brain.[3][4]
The Furan Moiety
The furan ring is a privileged scaffold found in numerous natural products and synthetic drugs. Its presence can influence the molecule's conformation, solubility, and metabolic stability. Furan-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]
Potential Synergistic Activity
The combination of the furan and benzonitrile moieties in one molecule makes 3-(2-Furyl)benzonitrile an attractive starting point for the synthesis of novel bioactive compounds. The reactivity of both the furan and benzonitrile rings allows for further chemical modifications to explore structure-activity relationships (SAR).
Caption: Logical relationship between the structural motifs of 3-(2-Furyl)benzonitrile and its potential applications.
Conclusion
3-(2-Furyl)benzonitrile is a readily synthesizable compound via established modern cross-coupling techniques. While specific biological and detailed physicochemical data for this exact molecule are sparse in the current literature, its structural components are well-represented in a multitude of biologically active agents. This makes it a valuable building block and an intriguing candidate for further investigation in medicinal chemistry and materials science. The provided synthetic protocol offers a reliable starting point for researchers to produce this compound for further study and derivatization.
References
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
